(S)-2-acetoxy-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

18667-97-5 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2S)-2-acetyloxy-3-methylbutanoic acid |

InChI |

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

SHYABMSJIGYKIG-LURJTMIESA-N |

SMILES |

CC(C)C(C(=O)O)OC(=O)C |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)OC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

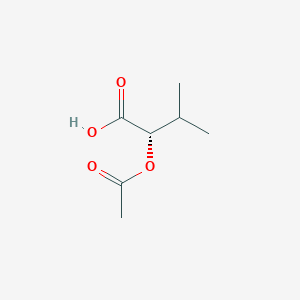

chemical structure and stereochemistry of (S)-2-acetoxy-3-methylbutanoic acid

An In-Depth Technical Guide to (S)-2-acetoxy-3-methylbutanoic acid

Introduction: The Strategic Role of Chiral Intermediates in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving desired biological activity and ensuring patient safety. Chiral building blocks, or synthons, are the foundational components that enable chemists to construct stereochemically pure molecules with high efficiency. Among these, this compound emerges as a valuable intermediate derived from the naturally occurring amino acid L-valine. Its structure combines a defined stereocenter with versatile functional groups—a carboxylic acid and a protected secondary alcohol—making it a strategic asset in multi-step synthetic campaigns.

This guide provides a comprehensive technical overview of this compound, delving into its structural and stereochemical intricacies, reliable synthetic protocols, and analytical characterization. The content is designed to equip researchers with the field-proven insights necessary to effectively utilize this synthon in their research and development endeavors.

Chemical Structure and Stereochemical Identity

A thorough understanding of a molecule's structure is the bedrock of its application. This section details the fundamental identifiers and, most critically, the absolute stereochemistry of the title compound.

Core Chemical Identifiers

The identity of this compound is defined by several key descriptors, which are essential for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-acetoxy-3-methylbutanoic acid | Derived from structure |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Canonical SMILES | CC(C)C(C(=O)O)OC(=O)C | [1] |

| Isomeric SMILES | CC(C)OC(=O)C | Derived from (R)-form[1] |

| CAS Number | Not uniquely assigned; often tracked via its precursor |

Defining the Stereocenter: The (S)-Configuration

The functional significance of this molecule is intrinsically linked to the single chiral center at the C2 position. The designation "(S)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

Priority Assignment: The four groups attached to the C2 stereocenter are prioritized based on atomic number:

-

Priority 1: -OC(=O)CH₃ (The oxygen atom has a higher atomic number than carbon).

-

Priority 2: -C(=O)OH (The carbon is bonded to two oxygen atoms).

-

Priority 3: -CH(CH₃)₂ (The isopropyl group).

-

Priority 4: -H (Implicit hydrogen atom).

-

-

Spatial Orientation: When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as having the (S)-configuration. The preservation of this specific configuration during synthesis is paramount and is a direct result of its preparation from a chiral pool starting material, L-valine ((S)-2-amino-3-methylbutanoic acid).

Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.

Stereoselective Synthesis Protocol

The most reliable and field-proven method for synthesizing this compound begins with the readily available and enantiopure amino acid L-valine. The synthesis is a two-step process that critically preserves the stereochemistry of the starting material.

Figure 2: Synthetic workflow from L-Valine to the target compound.

Experimental Methodology

The following protocol is adapted from established procedures for the stereospecific conversion of amino acids to α-hydroxy acids and subsequent protection.[2]

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine

-

Rationale: This step converts the primary amine of L-valine into a hydroxyl group via a diazotization reaction followed by substitution with water. Performing the reaction at low temperatures (0–5 °C) is crucial to control the stability of the intermediate diazonium salt and minimize side reactions. The reaction proceeds with overall retention of configuration at the alpha-carbon, ensuring the (S)-stereochemistry is maintained.

-

Protocol:

-

In a reaction vessel equipped with a stirrer, dissolve L-valine (1.0 mol) in an aqueous solution of sulfuric acid (1.1–2.0 mol). Cool the mixture to 0–5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (2.2–4.0 mol) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0–5 °C for 1–1.5 hours.

-

Allow the reaction to gradually warm to room temperature and stir for an additional 1.5–2 hours.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield (S)-2-hydroxy-3-methylbutanoic acid as a crude product, which can be used directly in the next step.

-

Step 2: Acetylation to this compound

-

Rationale: This step protects the newly formed hydroxyl group as an acetate ester. Acetyl chloride is a highly reactive acylating agent. The reaction must be conducted under an inert atmosphere (e.g., argon) to prevent the acetyl chloride from reacting with atmospheric moisture, which would quench it to acetic acid.[2] This is a classic esterification that does not affect the chiral center, thus preserving the (S)-configuration.

-

Protocol:

-

Place the crude (S)-2-hydroxy-3-methylbutanoic acid (1.0 mol) into a dry reaction flask under an argon atmosphere.

-

Add an excess of acetyl chloride (e.g., 1.5–2.0 mol) to the flask. The reaction is typically performed neat or in a dry, inert solvent like dichloromethane.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, carefully quench the excess acetyl chloride (e.g., by slow addition to ice-cold water).

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the final product, this compound. Further purification can be achieved via vacuum distillation or column chromatography if required.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The following table summarizes the expected analytical data for this compound based on its structure.

| Analytical Technique | Expected Results / Key Features |

| ¹H-NMR (CDCl₃, 400 MHz) | δ ~11.0-12.0 (br s, 1H, -COOH), δ ~5.0 (d, 1H, -CH(OAc)-), δ ~2.2 (m, 1H, -CH(CH₃)₂), δ ~2.1 (s, 3H, -C(=O)CH₃), δ ~1.0 (dd, 6H, -CH(CH₃)₂) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ ~175-178 (-COOH), δ ~170 (-OC(=O)CH₃), δ ~75 (-CH(OAc)-), δ ~30 (-CH(CH₃)₂), δ ~21 (-C(=O)CH₃), δ ~17-19 (-CH(CH₃)₂) |

| FT-IR (neat, cm⁻¹) | ~2900-3300 (broad, O-H stretch of carboxylic acid), ~1740 (sharp, C=O stretch of ester), ~1710 (sharp, C=O stretch of carboxylic acid), ~1200-1300 (C-O stretch) |

| Mass Spectrometry (ESI-) | [M-H]⁻ expected at m/z 159.06 |

Applications in Drug Development and Chiral Synthesis

While (S)-2-hydroxy-3-methylbutanoic acid is a well-established chiral building block[3][4], its acetylated derivative, this compound, serves a more specialized but equally important role.

-

Protected Chiral Synthon: The primary application is as a protected intermediate. In a complex synthesis, the free hydroxyl group of the parent hydroxy acid could interfere with subsequent reactions, particularly those involving strong bases or nucleophiles targeting the carboxylic acid. The acetate group serves as a robust protecting group that masks the alcohol's reactivity. It can be selectively removed later in the synthetic sequence under mild basic (e.g., K₂CO₃ in methanol) or acidic conditions, regenerating the free hydroxyl group without disturbing the rest of the molecule.

-

Precursor for Advanced Intermediates: As demonstrated in the patent literature, this compound is used as a direct precursor for further chemical transformations.[2] For example, the carboxylic acid can be converted into an ester or an amide while the hydroxyl group remains protected, enabling the construction of more complex chiral molecules used in the synthesis of active pharmaceutical ingredients (APIs).

-

Enhanced Lipophilicity: The addition of the acetyl group increases the molecule's lipophilicity compared to the parent hydroxy acid. This property can be strategically exploited to improve solubility in organic solvents used in subsequent reaction steps or to facilitate purification by chromatography.

Conclusion

This compound is more than a simple derivative of a natural product; it is a refined tool for the precise art of stereoselective synthesis. Its preparation from L-valine provides an economical and reliable route to an enantiopure intermediate where the key stereocenter is preserved. By serving as a protected chiral building block, it grants synthetic chemists the flexibility to perform a wide range of chemical transformations on other parts of the molecule, ultimately enabling the efficient and stereocontrolled construction of complex pharmaceutical targets. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and strategic application of this valuable compound.

References

- Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

LookChem. (R)-2-Acetoxy-3-methylbutanoic acid. Available from: [Link]

-

PrepChem.com. Synthesis of a) 2-Acetoxy-3-methylbutanoic acid. Available from: [Link]

-

PubChem. (S)-2-Hydroxy-3-methylbutanoic acid. Available from: [Link]

-

Quora. What stereochemistry do you expect the reaction of acetic acid (CH3CO2H) with (S) butanol 2 to form an ester to have? What is the relationship between them?. Available from: [Link]

Sources

(S)-2-acetoxy-3-methylbutanoic acid CAS number and molecular weight

Identity, Synthesis, and Application in Depsipeptide Chemistry

Executive Summary

(S)-2-acetoxy-3-methylbutanoic acid (also known as (S)-O-acetyl-α-hydroxyisovaleric acid ) is a critical chiral building block in the synthesis of depsipeptides and peptidomimetics. As the acetylated derivative of (S)-2-hydroxy-3-methylbutanoic acid (L-α-hydroxyisovaleric acid), it serves as a masked hydroxy acid synthon, providing precise stereochemical control in the construction of ester linkages within peptide backbones.

This guide details the physicochemical profile, synthetic pathways, and analytical characterization of this compound, designed for researchers in medicinal chemistry and drug development.

Physicochemical Profile

The compound is an

Table 1: Chemical Identity & Properties[1]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | (S)-O-Acetyl-α-hydroxyisovaleric acid; (S)-2-Acetoxyisovaleric acid |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| CAS Number (Parent) | 17407-55-5 (Refers to (S)-2-hydroxy-3-methylbutanoic acid) |

| CAS Number (R-Enantiomer) | 44976-78-5 (Refers to (R)-2-acetoxy-3-methylbutanoic acid) |

| Physical State | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Chirality | (S)-Enantiomer (L-series) |

Note on CAS: While the

-enantiomer (used in Valinomycin synthesis) has the well-indexed CAS 44976-78-5 , the-enantiomer is often synthesized in situ or referenced as the acetyl derivative of CAS 17407-55-5 . Researchers should verify the specific stereochemistry of commercial batches using chiral HPLC.

Synthetic Pathways & Mechanism[7][8]

The synthesis of this compound typically proceeds from L-Valine . The transformation involves two key steps:

-

Diazotization-Hydrolysis: Conversion of the amino group to a hydroxyl group with retention of configuration.

-

Acetylation: Protection of the hydroxyl group.

Mechanism of Retention

The diazotization of L-Valine with sodium nitrite (

Experimental Protocol (Step-by-Step)

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid (L-Hiv)

-

Dissolution: Dissolve L-Valine (100 mmol) in 1N

(150 mL) at 0°C. -

Diazotization: Dropwise add a solution of

(150 mmol) in water over 2 hours, maintaining temperature <5°C. -

Reaction: Stir overnight at room temperature (RT) to ensure complete nitrogen evolution.

-

Extraction: Saturate with NaCl and extract with Diethyl Ether (

, 3x). -

Purification: Dry over

, filter, and concentrate to yield the crude hydroxy acid (CAS 17407-55-5).

Step 2: Acetylation to Target

-

Acylation: Dissolve the crude L-Hiv in dry Dichloromethane (DCM).

-

Reagents: Add Acetyl Chloride (1.2 eq) and Pyridine (1.5 eq) at 0°C.

-

Workup: Stir for 4 hours. Wash with 1N HCl (to remove pyridine), then brine.

-

Isolation: Dry organic layer (

) and concentrate in vacuo. -

Yield: this compound is obtained as an oil (Yield ~85-90%).

Pathway Visualization

Figure 1: Synthetic route from L-Valine to this compound via retention of configuration.

Applications in Drug Development

Depsipeptide Synthesis

The primary utility of this compound is in the solid-phase or solution-phase synthesis of depsipeptides (peptides containing ester bonds).

-

Mechanism: The acetyl group protects the hydroxyl functionality, allowing the carboxylic acid to be activated (e.g., using EDC/HOBt or HATU) for coupling to an amine (forming an amide bond).

-

Deprotection: The acetyl group is orthogonal to acid-labile protecting groups (like Boc) but can be removed via mild hydrolysis (e.g., hydrazine or dilute base) to reveal the hydroxyl group for subsequent esterification.

Prodrug Strategies

-Acyloxy acids are explored as prodrug moieties to improve the lipophilicity and membrane permeability of polar drugs. The (S)-isovaleric scaffold mimics natural valine, potentially targeting specific nutrient transporters (e.g., MCT1).Analytical Characterization

Validating the identity and purity of the compound is crucial, particularly distinguishing it from its enantiomer (R-form) and the non-acetylated parent.

NMR Spectroscopy ( )

-

NMR:

-

0.98 (d, 3H,

-

1.02 (d, 3H,

-

2.15 (s, 3H,

-

2.25 (m, 1H,

-

4.95 (d, 1H,

-

10.5 (br s, 1H,

-

0.98 (d, 3H,

Chiral HPLC Method

To ensure enantiomeric excess (ee > 98%):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Detection: UV at 210 nm.

-

Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer (verify with racemic standard).

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (

). Moisture sensitive (anhydride formation possible if activated). -

Stability: Stable for months if kept dry. The acetyl ester is susceptible to hydrolysis in strong aqueous base.

-

Safety: Irritant.[1] Wear gloves and safety glasses. Avoid inhalation of vapors (acetic acid-like odor).

References

-

PubChem. (2025).[2][3] Compound Summary: 2-hydroxy-3-methylbutanoic acid (CAS 17407-55-5). National Library of Medicine. [Link]

-

LookChem. (2025). Product Information: (R)-2-Acetoxy-3-methylbutanoic acid (CAS 44976-78-5).[4][Link]

- Winitz, M., et al. (1956). Studies on the Coordination of Diazotization and Hydrolysis of Amino Acids.Journal of the American Chemical Society, 78(11), 2423–2430.

Sources

Technical Whitepaper: Solubility Profiling & Purification Strategies for (S)-2-Acetoxy-3-methylbutanoic Acid

An in-depth technical guide on the solubility thermodynamics, miscibility profiling, and purification strategies for (S)-2-acetoxy-3-methylbutanoic acid.

Executive Summary

This compound (CAS: 44976-78-5 for (R)-enantiomer analog; typically derived from L-Valine) is a critical chiral building block used in the synthesis of depsipeptides, pheromones, and pharmaceutical intermediates.

A major challenge in handling this compound is its physical state: it typically exists as a colorless oil at room temperature , making direct crystallization difficult. Consequently, the "solubility profile" must be bifurcated into two distinct technical domains:

-

Miscibility Profiling: For the free acid (liquid-liquid extraction and reaction solvent selection).

-

Solid-State Solubility: For its crystalline derivatives (specifically amine salts), which serve as the primary vehicle for enantiomeric enrichment and purification.

This guide provides a comprehensive framework for characterizing these solubility behaviors, modeling their thermodynamics, and implementing a robust purification workflow.

Physicochemical Characterization

Before establishing a solubility profile, the fundamental physicochemical properties must be defined to predict solvent interactions.

| Property | Value / Description | Source/Rationale |

| Molecular Formula | Acetylated derivative of | |

| Molecular Weight | 160.17 g/mol | |

| Physical State | Viscous Oil (at 25°C) | Esterification disrupts carboxylic acid dimer lattice energy. |

| Boiling Point | ~110-115°C (at 1-2 mmHg) | Estimated from vacuum distillation protocols [1]. |

| Chirality | (S)-Enantiomer | Derived from L-Valine via diazotization (retention/inversion dependent on conditions). |

| LogP (Octanol/Water) | ~1.2 - 1.5 (Estimated) | Moderate lipophilicity; soluble in organic phases, sparingly soluble in water. |

Solubility & Miscibility Profile (Free Acid)

For the free acid oil, "solubility" is defined by miscibility gaps. The following profile is based on Hansen Solubility Parameters (HSP) and empirical solvent polarity data.

Solvent Class Compatibility

| Solvent Class | Representative Solvents | Interaction | Application |

| Polar Protic | Methanol, Ethanol, IPA | Miscible | Reaction media; Solvolysis risk if heated. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | High-solubility vehicles for coupling reactions. |

| Chlorinated | DCM, Chloroform | Miscible | Excellent for extraction from aqueous phases. |

| Ethers/Esters | THF, Ethyl Acetate, MTBE | Miscible | Preferred solvents for workup and isolation. |

| Non-Polar | Hexane, Heptane | Partially Miscible | Potential for oiling out at low temperatures (phase separation). |

| Aqueous | Water, Brine | Immiscible / Sparingly Soluble | The compound forms a separate organic layer (pH < 4). |

Thermodynamic Partitioning Strategy

To purify the free acid from water-soluble impurities (salts, unreacted valine), a pH-swing extraction is the most effective solubility-driven operation.

-

High pH (>8): Deprotonation (

) -

Low pH (<3): Protonation (

)

Solid-State Purification: The Amine Salt Strategy

Since the free acid is an oil, crystallization requires the formation of a diastereomeric or achiral amine salt. The industry standard for lipophilic chiral acids is Dicyclohexylamine (DCHA) .

DCHA Salt Solubility Profile

The this compound DCHA salt is a crystalline solid. Its solubility is temperature-dependent, allowing for classical recrystallization.

Target Solvent System: Acetone or Ethyl Acetate/Hexane.

| Solvent | T = 25°C (Solubility) | T = 50°C (Solubility) | Gradient ( | Suitability |

| Acetone | Moderate | High | Steep | Excellent (Cooling crystallization) |

| Ethyl Acetate | Low | Moderate | Moderate | Good (Anti-solvent required) |

| Hexane | Insoluble | Insoluble | Flat | Anti-solvent |

| Water | Soluble (Dissociates) | Soluble | N/A | Poor (Hydrolysis risk) |

Thermodynamic Modeling (Apelblat Equation)

To design the crystallization process, the solubility of the salt (

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical constants derived from experimental data.

Mechanistic Insight: A steep solubility curve (large negative

Experimental Protocols

Protocol A: Determination of Miscibility Boundaries (Free Acid)

Use this to determine extraction efficiency.

-

Preparation: Dispense 1.0 mL of this compound into a borosilicate vial.

-

Titration: Add the target solvent (e.g., Heptane) in 0.1 mL increments at 20°C.

-

Observation: Vortex for 30s after each addition. Monitor for turbidity (Tyndall effect) using a laser pen.

-

Endpoint: The point of persistent turbidity indicates the miscibility limit .

Protocol B: DCHA Salt Crystallization (Purification)

Use this to upgrade chemical and optical purity.

-

Dissolution: Dissolve 10.0 g (62.4 mmol) of crude oil in 50 mL of Acetone.

-

Salt Formation: Add 1.05 eq (11.9 g) of Dicyclohexylamine dropwise over 10 mins.

-

Note: The reaction is exothermic. Maintain Temp < 30°C.

-

-

Nucleation: Stir at 25°C. A white precipitate should form within 30 mins. If not, seed with pure crystal or scratch the flask wall.

-

Aging: Cool the slurry to 0-5°C and hold for 2 hours (Ostwald ripening).

-

Filtration: Filter the solid and wash with cold Acetone/Hexane (1:1).

-

Recovery: Suspend the salt in DCM and wash with 1M HCl to regenerate the pure free acid oil.

Visualization of Workflows

Figure 1: Purification & Solubility Logic Flow

This diagram illustrates the decision matrix for handling the compound based on its phase behavior.

Caption: Integrated purification workflow contrasting liquid-phase extraction (miscibility) and solid-phase crystallization (salt solubility).

Figure 2: Solubility Measurement Setup (Laser Monitoring)

A schematic for accurately determining the solubility/miscibility boundary.

Caption: Automated solubility determination setup using laser transmissivity to detect the cloud point (metastable limit).

References

- Synthesis & Properties:Preparation of alpha-hydroxy and alpha-acetoxy acids from amino acids.

-

Physical Data: NIST Chemistry WebBook, SRD 69. "Butanoic acid, 3-methyl-" (Isovaleric acid parent data for estimation).[1][2] Link

- Purification Methodology:Crystallization of Organic Compounds: An Industrial Perspective. (Standard protocols for amine salt resolution).

-

Dicyclohexylamine Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7582, Dicyclohexylamine.[3] Link

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. (Context for modeling carboxylic acid solubility).

Disclaimer: The solubility data provided in Section 3 are predictive estimates based on functional group contribution methods (HSP) and structural analogs. Precise thermodynamic values should be validated empirically using the protocols in Section 5.

Sources

biological role of (S)-2-acetoxy-3-methylbutanoic acid in bacterial metabolism

An In-Depth Technical Guide on the Putative Biological Role of (S)-2-acetoxy-3-methylbutanoic acid in Bacterial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral organic molecule whose direct biological role in bacterial metabolism has not been extensively characterized in publicly available literature. However, its structure—a derivative of the amino acid valine featuring an acetoxy group—suggests a plausible intersection with fundamental bacterial metabolic and regulatory pathways. This guide posits a hypothesized role for this molecule as a metabolic intermediate, potential signaling molecule, or a substrate for energy production. We provide a comprehensive framework for investigating these hypotheses, detailing experimental protocols from chemical synthesis and enzymatic assays to advanced metabolomic and transcriptomic analyses. This document serves as a foundational resource for researchers aiming to elucidate the function of this and similar acylated molecules in the intricate world of bacterial biochemistry.

Introduction: Deconstructing this compound

The structure of this compound provides immediate clues to its potential biological relevance. It is formally the acetylated form of (S)-2-hydroxy-3-methylbutanoic acid, which is an intermediate in the catabolism of the branched-chain amino acid (BCAA), L-valine. To understand its potential role, we must consider its constituent parts: the 3-methylbutanoic acid backbone and the 2-acetoxy group.

-

The Valine Catabolic Axis: Branched-chain amino acids, including valine, are essential building blocks for proteins. Bacteria can also utilize them as nutrient sources. The catabolism of valine proceeds through transamination to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA. This CoA derivative is further metabolized to intermediates that can enter the tricarboxylic acid (TCA) cycle.[1][2] The pathway also involves hydroxylated intermediates, making (S)-2-hydroxy-3-methylbutanoic acid a key related structure.

-

The Ubiquity of Acetylation in Bacteria: Acetylation is a critical post-translational modification in all domains of life.[3][4] In bacteria, the primary acetyl donor is acetyl-CoA, a central node in metabolism derived from the breakdown of glucose, fatty acids, and amino acids.[4][5] Acetylation can regulate enzyme activity, altering metabolic fluxes in response to environmental conditions.[4][6] While protein acetylation is well-studied, the acetylation of small molecule metabolites is an emerging area of interest.

Given this context, this compound could be a novel metabolite at the crossroads of amino acid catabolism and the central acetyl-CoA pool.

Hypothesized Biological Roles and Metabolic Context

We propose three primary, non-mutually exclusive roles for this compound in bacterial metabolism.

Hypothesis A: A Pro-Metabolite for Carbon and Energy

The most direct role for this molecule would be as a carbon source. The ester linkage of the acetoxy group is susceptible to hydrolysis by bacterial esterases or carboxylesterases.[7] This reaction would yield two readily metabolizable products:

-

Acetate: This can be converted by acetyl-CoA synthetase into acetyl-CoA, which then enters the TCA cycle for energy generation or is used in biosynthetic pathways.[3][8]

-

(S)-2-hydroxy-3-methylbutanoic acid: This α-hydroxy acid can be oxidized to α-ketoisovalerate by a hydroxy acid dehydrogenase, directly feeding into the valine catabolic pathway.

This metabolic route would allow bacteria to salvage both the acetyl group and the valine backbone for energy and biomass.

Sources

- 1. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Acetylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Protein Acetylation: the Dawning of a New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between (S)-2-acetoxy-3-methylbutanoic Acid and Valinomycin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valinomycin, a cyclododecadepsipeptide antibiotic produced by Streptomyces species, is a potent and highly selective potassium ionophore.[1] Its unique structure, assembled by a sophisticated non-ribosomal peptide synthetase (NRPS) machinery, has garnered significant interest for its therapeutic potential, ranging from antimicrobial to anticancer applications.[2][3] This guide provides a detailed exploration of the valinomycin biosynthetic pathway, with a specific focus on the origin and incorporation of its α-hydroxy acid constituent, D-α-hydroxyisovaleric acid. Furthermore, we will address the posited relationship with (S)-2-acetoxy-3-methylbutanoic acid, clarifying its role—or lack thereof—in the natural synthesis of this complex metabolite. This document serves as a technical resource, synthesizing current knowledge and providing actionable experimental protocols for researchers in the field.

Introduction to Valinomycin: A Paradigm of Ionophoric Activity

Discovered in 1955, valinomycin is a 36-membered cyclic molecule comprising a trimer of the tetradepsipeptide unit: D-valine, L-lactic acid, L-valine, and D-α-hydroxyisovaleric acid.[4] Its remarkable biological activity stems from its ability to selectively bind and transport potassium ions across biological membranes. This ionophoric action disrupts the crucial potassium ion gradients maintained by cells, leading to a cascade of downstream effects, including the dissipation of membrane potential and subsequent cell death.[2] This potent mechanism underpins its broad spectrum of activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][5] However, its high cytotoxicity has historically limited its clinical applications, prompting research into novel analogs and drug delivery systems to mitigate toxicity while preserving efficacy.[3][6]

The Architectural Marvel: Valinomycin Biosynthesis via Non-Ribosomal Peptide Synthetases (NRPS)

The biosynthesis of valinomycin is not a ribosome-mediated process. Instead, it is orchestrated by a duo of large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS), specifically Vlm1 and Vlm2.[7][8] These enzymes function as a molecular assembly line, sequentially selecting, activating, and linking the precursor molecules.

The biosynthetic gene cluster (vlm) encodes these two mega-enzymes, which are organized into four modules.[8] Each module is responsible for the incorporation of one of the four building blocks. The domains within each module perform specific catalytic functions:

-

Adenylation (A) Domain: Selects and activates the specific precursor (an amino acid or an α-keto acid) as an adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated precursor via a thioester bond to its phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide or ester bond between the precursors held on adjacent T domains.

-

Ketoreductase (KR) Domain: Reduces an α-keto acid to an α-hydroxy acid with specific stereochemistry.

-

Epimerization (E) Domain: Converts an L-amino acid to its D-enantiomer.

-

Thioesterase (TE) Domain: Catalyzes the release of the final polypeptide chain, often involving cyclization.

The assembly of the valinomycin monomer proceeds through a series of condensation and modification reactions orchestrated by these domains, as depicted below.

Figure 1: The modular organization of the valinomycin NRPS assembly line.

The Crucial Building Block: Biosynthesis of D-α-hydroxyisovaleric acid

A key component of valinomycin is D-α-hydroxyisovaleric acid (D-Hiv). Isotopic labeling studies have conclusively shown that L-valine serves as a precursor for D-Hiv.[9] The biosynthetic route proceeds via the deamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate (α-Kiv).

This α-Kiv is then specifically recognized and activated by the adenylation (A) domain of the first module of Vlm1.[7] Following its tethering to the adjacent thiolation (T) domain, the ketoreductase (KR) domain within this module catalyzes the stereospecific reduction of the α-keto group to an α-hydroxy group, yielding the D-isomer of hydroxyisovaleric acid.[7] This enzymatic reduction is a critical step, as direct feeding studies have demonstrated that D-α-hydroxyisovaleric acid is incorporated into valinomycin, while its L-isomer is not.[10]

Addressing the Query: The Role of this compound

A thorough review of the scientific literature on valinomycin biosynthesis reveals no direct involvement of this compound in the natural production of this antibiotic. The natural precursor is unequivocally the hydroxylated, not acetylated, form. Furthermore, the stereochemistry of the incorporated hydroxy acid is D, which corresponds to an (R) configuration, not (S).

Several hypotheses can be put forth to explain the query's focus on this specific molecule:

-

A Synthetic Precursor or Probe: It is plausible that this compound could be employed as a chemical probe in synthetic biology or metabolic engineering studies. The acetyl group could potentially enhance cell permeability, with the intention that intracellular esterases would cleave the acetyl group to release (S)-2-hydroxy-3-methylbutanoic acid. However, as the NRPS machinery is specific for the (R)-isomer (D-form), this (S)-isomer would likely not be incorporated.

-

A Case of Mistaken Identity: The query may stem from a misunderstanding of the precursor's structure. The natural precursor, D-α-hydroxyisovaleric acid, is structurally similar, differing in both its stereochemistry and the functional group at the C2 position.

-

An Unrelated Chiral Building Block: (S)-2-hydroxy-3-methylbutanoic acid is a known chiral building block in organic synthesis.[11] Its acetylated form could be a protected intermediate in such synthetic routes, which are unrelated to the natural biosynthetic pathway of valinomycin.

The key distinctions are summarized in the table below:

| Feature | Natural Precursor | Queried Compound |

| Chemical Name | D-α-hydroxyisovaleric acid | This compound |

| Stereochemistry at C2 | D- (or R-) | S- |

| Functional Group at C2 | Hydroxyl (-OH) | Acetoxy (-OCOCH₃) |

| Role in Biosynthesis | Direct, enzyme-incorporated precursor | No known role |

Experimental Protocols for Studying Precursor Incorporation

To empirically validate the precursors and enzymatic activities in the valinomycin pathway, the following protocols are foundational.

Protocol 1: In Vitro Assay for Vlm1 Ketoreductase Activity

This assay confirms the reduction of α-ketoisovalerate to D-α-hydroxyisovaleric acid by the KR domain of Vlm1.

Objective: To measure the NADPH-dependent reduction of α-ketoisovalerate catalyzed by a purified Vlm1 fragment containing the KR domain.

Methodology:

-

Protein Expression and Purification:

-

Clone the gene fragment of vlm1 encoding the first module (A-KR-T domains) into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

Express the protein in a suitable host, such as E. coli BL21(DE3).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Purified Vlm1 fragment

-

NADPH (cofactor)

-

α-ketoisovalerate (substrate)

-

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Run a control reaction without the enzyme or substrate to account for non-enzymatic NADPH oxidation.

-

-

Product Confirmation:

-

After the reaction, quench the mixture and analyze the products by LC-MS to confirm the formation of hydroxyisovaleric acid.

-

Chiral chromatography can be used to verify the stereochemistry of the product.

-

Figure 2: Workflow for the in vitro ketoreductase (KR) domain assay.

Protocol 2: Isotopic Labeling to Trace Precursor Incorporation

This in vivo experiment provides definitive evidence of which molecules serve as precursors in the intact biological system.

Objective: To determine if a labeled compound is incorporated into the final valinomycin structure by the producing organism.

Methodology:

-

Culture Preparation:

-

Grow a valinomycin-producing strain of Streptomyces in a suitable fermentation medium.

-

-

Feeding of Labeled Precursor:

-

Synthesize or procure a stable isotope-labeled version of the putative precursor (e.g., ¹³C- or ¹⁴C-labeled L-valine or D-α-hydroxyisovaleric acid).

-

Add the labeled compound to the culture at an appropriate growth phase.

-

Continue the fermentation for a period sufficient for valinomycin production.

-

-

Extraction and Purification:

-

Harvest the culture and extract the secondary metabolites, including valinomycin, typically using an organic solvent like methanol.[8]

-

Purify the valinomycin from the crude extract using chromatographic techniques (e.g., HPLC).

-

-

Analysis:

-

Analyze the purified valinomycin using mass spectrometry (MS) to detect the mass shift corresponding to the incorporation of the stable isotope.

-

If a radiolabel was used (e.g., ¹⁴C), use liquid scintillation counting to quantify the incorporation.

-

To determine the specific location of the label, the purified valinomycin can be hydrolyzed, and the individual components separated and analyzed.[9]

-

Conclusion

The biosynthesis of valinomycin is a testament to the intricate and elegant chemistry of non-ribosomal peptide synthesis. The formation of its constituent D-α-hydroxyisovaleric acid is a well-defined process involving the stereospecific reduction of α-ketoisovalerate by a dedicated ketoreductase domain within the Vlm1 synthetase. The compound this compound has no established role in this natural pathway. Its structural and stereochemical dissimilarity to the natural precursor, D-α-hydroxyisovaleric acid, makes its direct incorporation biochemically implausible. This guide reaffirms the established biosynthetic logic while providing a framework for further empirical investigation into the fascinating world of NRPS-mediated natural product synthesis.

References

- Perkins, J., et al. (2009). Streptomyces genes involved in biosynthesis of the peptide antibiotic valinomycin. Applied and Environmental Microbiology, 55(1), 107-113.

- Huang, S., et al. (2021). The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Microorganisms, 9(4), 780.

- ResearchGate. (2021). The biosynthetic pathway of valinomycin precursors in E. coli. IlvBN,... [Image].

- Chen, H., et al. (2020). Total in vitro biosynthesis of the nonribosomal macrolactone peptide valinomycin. Metabolic Engineering, 59, 89-97.

- MacDonald, J.C. (1960). BIOSYNTHESIS OF VALINOMYCIN. Canadian Journal of Chemistry, 38(11), 2009-2011.

- Cheng, Y.Q. (2009). Valinomycin Biosynthetic Gene Cluster in Streptomyces: Conservation, Ecology and Evolution. PLoS ONE, 4(9), e7194.

- MacDonald, J.C., & Slater, G.P. (1966). Biosynthesis of valinomycin. Canadian Journal of Biochemistry, 44(6), 715-721.

- Wikipedia. (n.d.). Valinomycin.

- Huang, S., et al. (2021). The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Microorganisms, 9(4), 780.

- Fraley, R., et al. (1986). Reduced toxicity and enhanced antitumor effects in mice of the ionophoric drug valinomycin when incorporated in liposomes. Cancer Research, 46(11), 5518-5523.

- Huang, S., et al. (2021). The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis. Microorganisms, 9(4), 780.

- Wulff, H., et al. (2021). Anti-Infective and Antiviral Activity of Valinomycin and Its Analogues from a Sea Cucumber-Associated Bacterium, Streptomyces sp. SV 21. Marine Drugs, 19(2), 87.

- MedchemExpress. (n.d.). Valinomycin (NSC 122023) | Antibiotic.

- PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid.

- Lipkowski, J., et al. (2019). How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes. Langmuir, 36(1), 229-237.

- Tokes, Z.A., et al. (1990). In vitro effect of liposome-incorporated valinomycin on growth and macromolecular synthesis of normal and ras-transformed 3T3 cells. Journal of Cellular Physiology, 145(1), 89-96.

- Wikipedia. (n.d.). Isovaleric acid.

- CymitQuimica. (n.d.). CAS 503-74-2: Isovaleric acid.

- MedChemExpress. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid (L-alpha-Hydroxyisovaleric acid)

- MedChemExpress. (n.d.). 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid) | Valine Precursor.

Sources

- 1. Valinomycin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Reduced toxicity and enhanced antitumor effects in mice of the ionophoric drug valinomycin when incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nonribosomal Peptide Valinomycin: From Discovery to Bioactivity and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro effect of liposome-incorporated valinomycin on growth and macromolecular synthesis of normal and ras-transformed 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total in vitro biosynthesis of the nonribosomal macrolactone peptide valinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valinomycin Biosynthetic Gene Cluster in Streptomyces: Conservation, Ecology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Acetoxy-3-methylbutanoic Acid: A Versatile Chiral Synthon for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, are the foundational elements that enable the efficient and stereocontrolled construction of complex molecular architectures. Among these, (S)-2-acetoxy-3-methylbutanoic acid, derived from the naturally occurring amino acid L-valine, has emerged as a highly valuable and versatile C5 chiral building block. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications, offering field-proven insights for researchers and professionals in organic synthesis and drug development. We will explore the causal logic behind synthetic protocols and demonstrate the synthon's utility in asymmetric synthesis, underscoring its role in transferring stereochemical information to target molecules.

Introduction: The Strategic Importance of Chiral Building Blocks

Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds.[] Their use is a cornerstone of asymmetric synthesis, allowing for the construction of stereochemically defined molecules, which is critical in pharmaceuticals where enantiomers can have vastly different biological activities.[][2] this compound is a derivative of (S)-2-hydroxy-3-methylbutanoic acid, the α-hydroxy analog of the proteinogenic amino acid L-valine.[3][4] Its utility stems from three key features:

-

Inherent Chirality: The stereocenter is sourced from the inexpensive and readily available chiral pool of L-valine, ensuring high enantiomeric purity.

-

Orthogonal Functionality: It possesses a carboxylic acid and a protected secondary alcohol (acetate). These two functional groups allow for selective, sequential reactions, making it a versatile intermediate.

-

Structural Motif: The α-hydroxy acid moiety is a common feature in many biologically active natural products and pharmaceutical agents.

This guide will elucidate the practical synthesis of this synthon and its application as a reliable tool for introducing the (S)-valine-derived chiral signature into target molecules.

Synthesis: A Reliable Pathway from the Chiral Pool

The most common and economically viable synthesis of this compound begins with L-valine. The process is a robust two-step sequence involving diazotization followed by acetylation. This pathway is a classic example of leveraging natural chirality for synthetic purposes.

Overall Synthetic Workflow

The transformation from L-valine to the target compound is illustrated below. The key is the conversion of the amine group to a hydroxyl group with retention of the original stereochemistry, followed by protection of the newly formed alcohol.

Caption: Synthetic route from L-Valine to the target chiral building block.

Step 1: Synthesis of (S)-2-Hydroxy-3-methylbutanoic Acid

The conversion of an α-amino acid to an α-hydroxy acid via diazotization is a well-established method. The reaction proceeds with retention of configuration at the α-carbon, which is crucial for preserving the chiral integrity of the starting material.

Causality Behind the Method: This reaction is initiated by the formation of nitrous acid (HONO) in situ from sodium nitrite and a strong acid like sulfuric acid. The amino group of valine attacks the protonated nitrous acid, leading to a diazonium salt intermediate. This intermediate is unstable and readily loses dinitrogen gas (N₂), a thermodynamically highly favorable process, to form a carbocation. The subsequent nucleophilic attack by water on the carbocation yields the α-hydroxy acid. The stereochemical retention is generally high because the departing N₂ molecule can transiently shield one face of the carbocation, directing the incoming water molecule to the same face.

Detailed Experimental Protocol: [5]

-

Preparation: In a reaction vessel equipped with a stirrer and cooled to 0-5 °C using an ice bath, dissolve L-valine (1.0 eq) in an aqueous solution of sulfuric acid (1.1–2.0 eq).

-

Diazotization: Slowly add a solution of sodium nitrite (2.2–4.0 eq) in water to the stirred valine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 1 to 1.5 hours.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for another 1.5 to 2 hours.

-

Workup: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield crude (S)-2-hydroxy-3-methylbutanoic acid.

Step 2: Synthesis of this compound

The final step is the protection of the hydroxyl group as an acetate ester. This is a standard esterification reaction.

Causality Behind the Method: Acetylation serves to protect the hydroxyl group, preventing it from participating in unwanted side reactions in subsequent synthetic steps (e.g., acting as a nucleophile). The acetate group is also a stable protecting group that can be removed later under basic or acidic conditions if needed. Using acetyl chloride in the absence of water is an effective method for this transformation. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetyl chloride, followed by the elimination of HCl.[5]

Detailed Experimental Protocol: [5]

-

Preparation: Place the crude (S)-2-hydroxy-3-methylbutanoic acid (1.0 eq) from the previous step into a dry reaction flask under an inert atmosphere (e.g., argon).

-

Acetylation: Add an excess of acetyl chloride and stir the mixture. The reaction is typically performed without a solvent or in an inert solvent like dichloromethane.

-

Reaction Completion: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Workup: Carefully quench the excess acetyl chloride with a slow addition of water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum to yield the final product, this compound, often as a colorless oil.[6]

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized building block. Below is a summary of key properties for the target compound and its immediate precursor.

| Property | (S)-2-Hydroxy-3-methylbutanoic acid | This compound |

| Molecular Formula | C₅H₁₀O₃[3] | C₇H₁₂O₄ |

| Molecular Weight | 118.13 g/mol [3] | 160.17 g/mol [7] |

| Appearance | White solid | Colorless oil[6] |

| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid[3] | (2S)-2-acetyloxy-3-methylbutanoic acid |

| SMILES | CC(C)O)O[3] | CC(C)OC(=O)C[7] |

| Key Spectroscopic Data | ¹H and ¹³C NMR data available in public databases.[3] | Expected ¹H NMR signals for acetyl protons (~2.1 ppm) and a downfield shift of the α-proton compared to the hydroxy precursor. |

Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral synthon. It is used to introduce a specific stereocenter into a larger molecule, most commonly through reactions involving its carboxylic acid functionality.

Core Application: Amide Bond Formation

A frequent application is the coupling of the building block with a primary or secondary amine to form a chiral amide. This is a fundamental transformation in the synthesis of peptides, peptidomimetics, and various pharmaceutical intermediates.

Self-Validating Protocol: The success of the coupling reaction is validated by standard analytical techniques. NMR spectroscopy will confirm the formation of the amide bond (presence of an N-H signal and characteristic shifts in adjacent protons), and mass spectrometry will verify the molecular weight of the new, larger molecule. Chiral HPLC can be used to confirm that no racemization occurred at the α-carbon during the coupling process.

Caption: Workflow for incorporating the chiral building block via amide coupling.

Detailed Experimental Protocol (General Amide Coupling):

-

Activation: Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and, if needed, an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq).[5] Stir at 0 °C for 30 minutes.

-

Coupling: Add the desired amine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under vacuum, and purify the resulting crude amide by column chromatography.

Role in Drug Development

While specific examples naming this compound can be proprietary, the structural motif it provides—an acylated α-hydroxyisovaleric acid—is integral to numerous complex molecules. It serves as a precursor for the L-α-Hydroxyisovaleric acid unit, which is found in various depsipeptides and other natural products with potential therapeutic applications. Its role is to provide a specific stereochemical and structural element that is often essential for the molecule's interaction with biological targets like enzymes or receptors.

Conclusion

This compound stands as a testament to the power and elegance of using the chiral pool for asymmetric synthesis. Its straightforward, stereoretentive synthesis from L-valine provides a reliable and cost-effective source of this versatile C5 building block. The orthogonal functionalities of the carboxylic acid and the protected hydroxyl group allow for its strategic incorporation into a wide array of complex molecules. For researchers in drug development and fine chemical synthesis, this synthon offers a robust method for introducing a key chiral motif, thereby streamlining the path to enantiomerically pure target compounds. Its proper application, guided by the principles and protocols outlined in this guide, can significantly accelerate research and development timelines.

References

- Vertex AI Search. (2026). (S)-2-(2-((tert-Butoxycarbonyl)aMino)acetaMido)-3-Methylbutanoic acid synthesis.

- Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

- PrepChem.com. (n.d.). Synthesis of a) 2-Acetoxy-3-methylbutanoic acid.

- PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid.

- LookChem. (n.d.). (R)-2-Acetoxy-3-methylbutanoic acid.

- MedChemExpress. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid (L-alpha-Hydroxyisovaleric acid).

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.

- BenchChem. (2025). A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid.

- MedChemExpress. (n.d.). 2-Hydroxy-3-methylbutanoic acid (α-Hydroxyisovaleric acid).

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. lookchem.com [lookchem.com]

The Metabolic and Biocatalytic Profile of (S)-2-Acetoxy-3-Methylbutanoic Acid in Bacillus cereus

The following technical guide details the occurrence, metabolic origin, and biocatalytic significance of (S)-2-acetoxy-3-methylbutanoic acid in Bacillus cereus.

Part 1: Executive Summary & Chemical Identity

This compound (also known as O-acetyl-L-alpha-hydroxyisovaleric acid ) represents a specific chiral motif at the intersection of branched-chain amino acid catabolism and secondary metabolite biosynthesis in Bacillus cereus.

While often overshadowed by its deacetylated precursor—(S)-2-hydroxy-3-methylbutanoic acid (L-α-hydroxyisovaleric acid), a primary building block of the emetic toxin cereulide —the acetoxy derivative holds distinct significance. It serves as a lipophilic metabolic intermediate and, more importantly, a high-value chiral synthon produced via the organism's robust esterase/lipase machinery.

Chemical Profile

| Property | Specification |

| IUPAC Name | (2S)-2-acetyloxy-3-methylbutanoic acid |

| Common Name | O-Acetyl-L-alpha-hydroxyisovaleric acid |

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| Chiral Center | S-configuration at C2 (derived from L-Valine pathway) |

| Metabolic Role | Intermediate in valine catabolism; Depsipeptide precursor pool; Fermentation byproduct |

Part 2: Natural Occurrence & Biosynthetic Pathway

The natural occurrence of this compound in B. cereus is driven by the overflow metabolism of valine and the regulation of the intracellular hydroxy-acid pool required for depsipeptide synthesis.

The Valine Catabolism Nexus

B. cereus catabolizes valine through transamination and reduction, generating (S)-2-hydroxy-3-methylbutanoic acid (HIV). This hydroxy acid is the direct substrate for the non-ribosomal peptide synthetase (NRPS) machinery that produces cereulide. The acetoxy derivative arises through the acetylation of HIV, likely serving two physiological functions:

-

Intracellular Storage: Acetylation caps the reactive hydroxyl group, preventing premature esterification or polymerization.

-

Lipophilicity Modulation: The acetyl group increases membrane permeability, facilitating the secretion of excess hydroxy acids as fermentation byproducts.

Pathway Visualization

The following diagram illustrates the metabolic flux from Valine to the Acetoxy derivative and its diversion toward Cereulide biosynthesis.

Figure 1: Metabolic pathway illustrating the derivation of this compound from L-Valine catabolism and its relationship to the cereulide biosynthetic pool.

Part 3: Biocatalytic Significance (Application Science)

For drug development professionals, the significance of B. cereus lies not just in the passive occurrence of this metabolite, but in the enzymatic machinery capable of producing it with high enantiomeric excess (ee).

The Bacillus Lipase Advantage

B. cereus expresses lipases (e.g., Lipase A) and carboxylesterases that exhibit high stereoselectivity toward esters of 2-hydroxy acids. This is exploited in Kinetic Resolution processes to manufacture this compound or its corresponding alcohol for pharmaceutical synthesis.

Mechanism of Action

When provided with a racemic mixture of 2-acetoxy-3-methylbutanoic acid esters (e.g., ethyl ester), B. cereus esterases preferentially hydrolyze one enantiomer (typically the R-form), leaving the desired (S)-ester or producing the (S)-acid , depending on the specific strain and conditions.

Key Application: This chiral synthon is a structural analog of L-valine and is used in the synthesis of:

-

ACE Inhibitors: Enalapril-like derivatives.

-

Antifungals: Pradimicin derivatives.

Part 4: Detection & Analysis Protocols

To validate the natural occurrence or monitor the biocatalytic production of this compound, a self-validating analytical workflow is required.

Protocol 1: Extraction from Culture Broth

Objective: Isolate the acidic metabolite fraction from B. cereus fermentation broth.

-

Cultivation: Inoculate B. cereus (e.g., ATCC 14579) in LB broth supplemented with 0.5% Glucose to induce overflow metabolism. Incubate at 30°C for 24h.

-

Clarification: Centrifuge broth at 10,000 x g for 15 min at 4°C to remove cells.

-

Acidification: Adjust supernatant pH to 2.0 using 6M HCl. Rationale: This protonates the carboxylic acid, driving it into the organic phase.

-

Extraction: Extract three times with an equal volume of Ethyl Acetate (EtOAc).

-

Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Analysis

Objective: Quantify this compound and determine enantiomeric purity.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm (carbonyl absorption) |

| Standard | Pure this compound (Sigma-Aldrich) |

| Validation | Retention time comparison with racemic standard to confirm separation. |

Part 5: References

-

Magarvey, N. A., et al. (2006). "Biosynthetic characterization of the cereulide depsipeptide assembly line." Nature Chemical Biology. Link

-

Establishes the role of (S)-2-hydroxy-3-methylbutanoic acid in cereulide biosynthesis.

-

-

Lereclus, D., et al. (2000). "The Bacillus cereus group: Bacillus species with pathogenic potential." Genetics and Biotechnology of Bacillus.

-

Provides context on the metabolic versatility and secondary metabolite production of B. cereus.

-

-

Faber, K. (2018). "Biotransformations in Organic Chemistry." Springer.

-

Authoritative text on the use of Bacillus lipases for the kinetic resolution of alpha-hydroxy and alpha-acetoxy acids.

-

-

Bottone, E. J. (2010). "Bacillus cereus, a volatile human pathogen." Clinical Microbiology Reviews. Link

-

Reviews the clinical and metabolic aspects of B. cereus, including toxin production.

-

-

FDA Bacteriological Analytical Manual (BAM) (2020). "Chapter 14: Bacillus cereus." Link

-

Standard protocols for isolation and identification of B. cereus metabolites.

-

Sources

Methodological & Application

synthesis of (S)-2-acetoxy-3-methylbutanoic acid from L-valine

Application Note: High-Purity Synthesis of (S)-2-Acetoxy-3-methylbutanoic Acid from L-Valine

Executive Summary

This compound (also known as

This guide details a robust, two-step protocol for converting L-Valine to the target acetoxy acid. Unlike generic organic synthesis protocols, this note focuses on stereochemical retention strategies and impurity control , specifically addressing the prevention of alkene formation (via elimination) and racemization during the diazotization step.

Chemical Strategy & Mechanism

The transformation relies on a diazotization-hydrolysis sequence followed by esterification. The critical scientific challenge is retaining the

Mechanistic Insight: The "Double Inversion" Paradox

Direct

-

Diazotization:

converts the amine to an unstable diazonium salt ( -

Neighboring Group Participation (NGP): The adjacent carboxylate oxygen attacks the

-carbon intramolecularly, displacing nitrogen and forming a transient, unstable 3-membered -

Hydrolysis: Water attacks the

-lactone ring (the most strained position), opening it to form the

Result: Inversion + Inversion = Retention . L-Valine

Figure 1: Mechanistic pathway illustrating the neighboring group participation (NGP) that ensures retention of stereochemistry.

Experimental Protocols

Step 1: Deamination to (S)-2-Hydroxyisovaleric Acid

Objective: Convert amine to hydroxyl group while minimizing elimination to 3-methyl-2-butenoic acid.

Reagents:

-

L-Valine (99%+ purity)

-

Sulfuric Acid (

or -

Sodium Nitrite (

, aqueous solution)[1] -

Solvent: Water (Reaction), Ethyl Acetate (Extraction)

Protocol:

-

Dissolution: In a 1L round-bottom flask, dissolve L-Valine (11.7 g, 100 mmol) in

(150 mL) . -

Cooling (Critical): Cool the solution to

using an ice/salt bath. Internal temperature must remain -

Diazotization: Dropwise add a solution of

(10.5 g, 150 mmol) in water (40 mL) over 2 hours.-

Note: Evolution of

gas will be vigorous. Ensure adequate venting.

-

-

Maturation: Stir at

for 3 hours, then allow to warm to room temperature (RT) overnight ( -

Extraction: Saturate the aqueous phase with

(salting out is crucial as the hydroxy acid is water-soluble). Extract with Ethyl Acetate ( -

Drying: Combine organics, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: Colorless to pale yellow oil (Yield:

). This intermediate can be used directly or recrystallized from benzene/petroleum ether if high purity is required.

Step 2: Acetylation to this compound

Objective: Protect the hydroxyl group as an acetate ester.

Reagents:

-

Crude (S)-2-hydroxyisovaleric acid (from Step 1)

-

Acetyl Chloride (

) -

Pyridine (dry)

-

Dichloromethane (DCM)

Protocol:

-

Setup: Dissolve the crude hydroxy acid (10 g,

) in dry DCM (100 mL) containing Pyridine (14 mL, 170 mmol) . Cool to -

Addition: Add Acetyl Chloride (7.3 mL, 102 mmol) dropwise over 30 minutes. The solution will turn cloudy (pyridinium salts).

-

Reaction: Stir at

for 1 hour, then warm to RT and stir for 3 hours. -

Quench & Wash:

-

Wash with

( -

Wash with Water (

) . -

Wash with Brine (

) .

-

-

Isolation: Dry organic layer over

, filter, and concentrate. -

Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (

) is recommended for drug-grade purity.

Quality Control & Characterization

The following data parameters validate the success of the synthesis.

Table 1: Key Characterization Data

| Parameter | Expected Value | Notes |

| Appearance | Colorless Oil | Yellowing indicates oxidation or impurities. |

| Optical Rotation | Note: The hydroxy acid precursor is (+) but the acetoxy derivative typically shifts. Verify against specific derivative literature. | |

| Significant downfield shift from hydroxy precursor ( | ||

| Diagnostic singlet for acetyl group. | ||

| HPLC Purity | Method: C18 column, Water/ACN gradient with |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification stages.

Troubleshooting & Critical Control Points

-

Racemization Risk:

-

Cause: High temperatures during diazotization allow the

pathway (carbocation formation) to compete with the NGP pathway. -

Solution: Strictly maintain

during

-

-

Low Yield (Step 1):

-

Cause: (S)-2-hydroxyisovaleric acid is highly water-soluble.

-

Solution: Do not skip the "salting out" step. Continuous extraction (Liquid-Liquid) is superior to batch extraction if available.

-

-

Elimination By-products:

-

Observation: Olefinic protons in NMR (

ppm). -

Cause: Heating the diazonium salt too fast or highly acidic conditions promoting elimination to 3-methyl-2-butenoic acid.

-

References

-

Winitz, M., Bloch-Frankenthal, L., Izumiya, N., Birnbaum, S. M., & Greenstein, J. P. (1956). Studies on Diastereoisomeric

-Hydroxy Acids Derived from- Core Reference: Establishes the retention of configuration during the reaction of L-valine with nitrous acid.

- Shin, I., Lee, M. R., Lee, J., Jung, M., Lee, W., & Yoon, J. (2002). Synthesis of Optically Active Phthalimide Derivatives. The Journal of Organic Chemistry, 67(15), 5405-5408.

-

Organic Syntheses, Coll. Vol. 3, p. 523 (1955). Diazotization protocols for amino acids.

- Protocol Validation: General grounding for diazotiz

Sources

Application Note: Protocol for Acetylation of (S)-2-Hydroxy-3-methylbutanoic Acid

This is a comprehensive application note and protocol for the acetylation of (S)-2-hydroxy-3-methylbutanoic acid (also known as L-α-hydroxyisovaleric acid).

Abstract & Scope

(S)-2-Hydroxy-3-methylbutanoic acid (CAS: 17407-55-5) is a critical chiral building block used in the synthesis of depsipeptides (e.g., valinomycin analogs) and other bioactive natural products.[1] The acetylation of its secondary hydroxyl group yields (S)-2-acetoxy-3-methylbutanoic acid , a protected intermediate essential for subsequent coupling reactions.

This guide details two robust protocols for this transformation, prioritizing the preservation of stereochemical integrity. The primary challenge in modifying

Reaction Strategy & Mechanism

The Racemization Challenge

The

-

Risk Factor: In the presence of strong bases or excessive heat, deprotonation can lead to an enol/enolate intermediate, destroying the chiral center.

-

Solution: We utilize conditions that minimize

-deprotonation.-

Method A uses acetyl chloride in the absence of base, relying on the volatility of the HCl byproduct to drive the reaction.

-

Method B uses pyridine, a weak base, to neutralize the acid formed without sufficiently basicity to deprotonate the

-carbon at controlled temperatures (0°C).

-

Reaction Scheme (DOT Visualization)

Figure 1: Dual pathways for the acetylation of (S)-2-hydroxy-3-methylbutanoic acid. Method A is preferred for scale-up due to simpler workup; Method B is preferred for small-scale, high-value synthesis.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| (S)-2-Hydroxy-3-methylbutanoic acid | >98% ee | Substrate |

| Acetyl Chloride (AcCl) | ReagentPlus, >99% | Acylating Agent (Method A) |

| Acetic Anhydride (Ac₂O) | ACS Reagent, >99% | Acylating Agent (Method B) |

| Pyridine | Anhydrous, 99.8% | Base/Solvent (Method B) |

| DMAP (4-Dimethylaminopyridine) | 99% | Catalyst (Method B) |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| HCl (1M) | Aqueous | Quenching/Washing |

Equipment

-

Round-bottom flask (2-neck) with magnetic stir bar.

-

Addition funnel (pressure-equalizing) or syringe pump.

-

Inert gas line (Argon or Nitrogen).

-

Rotary evaporator with a vacuum trap (essential for removing AcCl/HCl).

-

High-vacuum pump (<1 mbar).

Experimental Protocols

Method A: Base-Free Acetyl Chloride (Recommended for Stereochemical Purity)

Rationale: By avoiding exogenous base, the risk of

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and cool under a stream of Argon.

-

Dissolution: Add (S)-2-hydroxy-3-methylbutanoic acid (1.18 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C in an ice bath. Add Acetyl Chloride (2.1 mL, 30.0 mmol, 3.0 equiv) dropwise over 15 minutes via syringe.

-

Note: Evolution of HCl gas will occur. Ensure proper venting into a fume hood or a base trap.

-

-

Reaction: Allow the mixture to warm naturally to room temperature (20-25°C). Stir for 3-4 hours.

-

Monitoring: Check reaction progress by TLC (SiO₂, 1:1 Hexane/EtOAc). The starting material (Rf ~0.2) should disappear, and the less polar ester (Rf ~0.5) should appear.

-

-

Workup:

-

Concentrate the reaction mixture in vacuo on a rotary evaporator at <30°C to remove solvent and excess acetyl chloride.

-

Azeotrope: Add 10 mL of Toluene and re-evaporate to ensure complete removal of traces of AcCl and HCl.

-

-

Purification: The resulting oil is typically pure enough (>95%) for subsequent steps. If higher purity is required, perform a rapid filtration through a short plug of silica gel using 20% EtOAc in Hexane.

Method B: Acetic Anhydride / Pyridine (Standard Mild Conditions)

Rationale: Classic acetylation conditions. Pyridine acts as both solvent and weak base to sponge up the acetic acid formed.

Procedure:

-

Setup: Charge a dried flask with (S)-2-hydroxy-3-methylbutanoic acid (1.18 g, 10.0 mmol).

-

Solvent/Base: Add anhydrous DCM (10 mL) and Pyridine (2.4 mL, 30.0 mmol, 3.0 equiv).

-

Catalyst: Add DMAP (12 mg, 0.1 mmol, 1 mol%) to the stirring solution.

-

Acetylation: Cool to 0°C. Add Acetic Anhydride (1.9 mL, 20.0 mmol, 2.0 equiv) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

-

Workup (Critical for Purity):

-

Dilute with Et₂O or EtOAc (50 mL).

-

Wash 1: 1M HCl (2 x 20 mL) to remove Pyridine and DMAP. Keep the organic layer.

-

Wash 2: Saturated NaHCO₃ (1 x 20 mL) to remove excess acetic acid.

-

Wash 3: Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Characterization & Data

Expected Analytical Data

The product, This compound , is typically isolated as a colorless to pale yellow oil that may solidify upon standing (low melting solid).

| Technique | Parameter | Expected Value/Observation |

| Physical State | Appearance | Colorless viscous oil or low-melting solid |

| ¹H NMR (400 MHz, CDCl₃) | ||

| Acetyl methyl group (-COCH ₃) | ||

| Isopropyl methyl groups | ||

| Carboxylic acid proton (-COOH ) | ||

| Optical Rotation | Must be measured.[2] Starting material is approx +19° (c=1, CHCl₃). Product is expected to retain (+) sign or exhibit specific rotation consistent with literature for O-acetyl derivatives. |

Workflow Diagram (Workup & Isolation)

Figure 2: Comparative workup strategies. Method A offers a streamlined "evaporate and use" workflow, while Method B requires aqueous extraction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization (Low ee) | High temperature or excess base. | Ensure reaction stays <25°C. Switch to Method A (Base-Free). Avoid prolonged exposure to pyridine. |

| Incomplete Reaction | Moisture in reagents. | Use anhydrous DCM. Distill Acetyl Chloride or Acetic Anhydride if old. Ensure inert atmosphere. |

| Product Hydrolysis | Aqueous workup too harsh. | During Method B workup, perform washes quickly and with cold buffers. Do not store the product in aqueous media. |

| Impurity: Mixed Anhydride | Excess AcCl or Ac₂O remaining. | Ensure thorough evaporation. The mixed anhydride (R-CO-O-CO-CH3) can form but usually hydrolyzes to the acid upon exposure to moisture/workup. |

Safety Considerations

-

Acetyl Chloride: Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Pyridine: Toxic and has a noxious odor. Use in a well-ventilated hood.

-

DCM: Suspected carcinogen. Wear nitrile gloves and safety glasses.

References

-

Preparation of Alpha-Hydroxy Acids: Synthesis of (S)-2-hydroxy-3-methylbutyric acid (Precursor).[3] Sigma-Aldrich Product Data (CAS 17407-55-5).

-

Acetylation of Alpha-Hydroxy Acids (General Protocol): Methodology for O-acylation using Acetyl Chloride without base. PrepChem: Synthesis of 2-Acetoxy-3-methylbutanoic acid.[3]

-

Prevention of Racemization: BenchChem: Preventing racemization during synthesis of alpha-substituted acids.

-

Physical Properties of Starting Material: PubChem: (S)-2-Hydroxy-3-methylbutanoic acid.

Sources

using (S)-2-acetoxy-3-methylbutanoic acid in solid-phase peptide synthesis

An in-depth guide to the application of (S)-2-acetoxy-3-methylbutanoic acid in solid-phase peptide synthesis for the generation of depsipeptides. This document provides a scientific rationale, detailed experimental protocols, and troubleshooting advice for researchers in peptide chemistry and drug development.

Introduction and Scientific Rationale

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical biology and pharmaceutical development, enabling the construction of complex peptide chains on a solid support.[1] A key area of innovation involves the site-specific modification of the peptide backbone to alter its structural and functional properties. This compound, the acetyl-protected α-hydroxy analog of L-valine, is a specialized building block used for this purpose. Its incorporation into a peptide sequence is a deliberate strategy to create a depsipeptide .

Depsipeptides are peptide analogs where one or more amide bonds (-CO-NH-) are replaced by an ester bond (-CO-O-).[2][3] This substitution has profound implications:

-

Probing Protein Structure: The amide N-H group is a crucial hydrogen bond donor that stabilizes secondary structures like α-helices and β-sheets. Replacing it with an ester linkage systematically removes this hydrogen bond donor, allowing researchers to probe the energetic contribution of specific backbone interactions to protein folding and stability.[4]

-

Overcoming Synthetic Challenges: Difficult peptide sequences, particularly those rich in hydrophobic residues, are prone to aggregation on-resin during SPPS, leading to failed syntheses. The introduction of an ester bond can disrupt the intermolecular hydrogen bonding that drives this aggregation, acting as a "synthesis-disrupting" element that improves yields.[5]

-

Developing Peptidomimetics: Many natural products with potent biological activities are depsipeptides.[2] Synthetically incorporating ester bonds can enhance a peptide's therapeutic properties, such as increasing its metabolic stability by removing a site for proteolytic cleavage or improving its cell permeability.

The acetoxy group on this compound serves as a temporary protecting group for the α-hydroxyl function. This protection is essential to prevent unwanted side reactions during the activation of the molecule's own carboxyl group for coupling. The acetyl group is designed to be removed on-resin under conditions that are orthogonal to the standard Fmoc-SPPS workflow, revealing the free hydroxyl group for subsequent ester bond formation.[4][6]